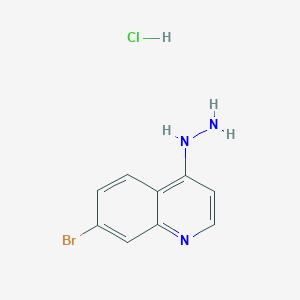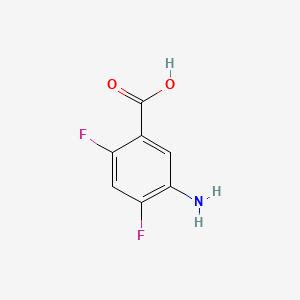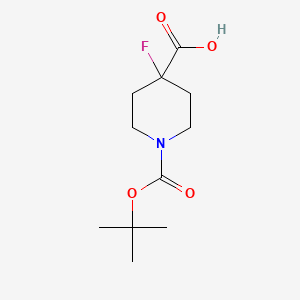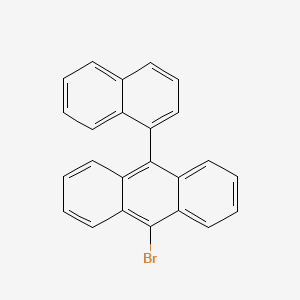
9-Bromo-10-(naphthalen-1-yl)anthracene
Descripción general
Descripción
9-Bromo-10-(naphthalen-1-yl)anthracene is a luminescent organic compound that has been synthesized for applications in electroluminescent materials. The compound is characterized by the presence of a bromine atom and a naphthalene moiety attached to an anthracene core. This structure is of interest due to its photophysical properties, which include the emission of blue and blue-violet light, making it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Synthesis Analysis
The synthesis of related compounds, such as 9-bromo-10-naphthalen-2-yl-anthracene (BNA) and 9-(1-naphthyl)-10-(2-naphthyl) anthracene (α,β-ADN), has been achieved through Suzuki Cross-coupling reactions. These reactions typically involve the coupling of 9-bromo-anthracene with different boronic acids, such as naphthalene-2-boronic acid and 1-naphthylboronic acid, under palladium catalysis . The synthesized compounds are then characterized using techniques like FT-IR, 1H NMR, and UV-Vis spectroscopy to confirm their structures.
Molecular Structure Analysis
The molecular structure of related compounds has been studied through various spectroscopic methods. For instance, the angle between the anthracene and naphthalene nuclei in 9,10-di(α-naphthyl)anthracene was determined to be 75° using electrochemical and electron spin resonance (ESR) techniques . This information is valuable for understanding the steric and electronic interactions within the molecule, which can influence its photophysical behavior.
Chemical Reactions Analysis
The chemical reactivity of anthracene derivatives can be explored through various reactions. For example, a method for oxidizing deactivated naphthalenes and anthracenes to corresponding para-quinones using N-bromosuccinimide (NBS) has been developed. This reaction is applicable to anthracene functionalized with groups like –CHO or –COOH and can proceed in aqueous N,N-dimethylformamide at moderate temperatures . Such transformations are important for the synthesis of polycyclic quinones, which have their own set of applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 9-bromo-10-naphthalen-2-yl-anthracene have been investigated through its photophysical processes. The compound exhibits solvent-dependent emission spectra, with a slight blue shift and changes in fluorescence intensity as the solvent polarity increases. The emission can be quenched by electron donors like N,N-dimethylaniline, following the Stern-Volmer equation . Additionally, the electroluminescent material α,β-ADN shows excellent blue emission properties, with absorption bands in the UV-Vis spectrum and a fluorescent emission wavelength of 440 nm when excited at 401 nm .
Aplicaciones Científicas De Investigación
Application in Organic Light-Emitting Diodes (OLEDs)
- Scientific Field : Material Science, Electronics .
- Summary of Application : 9,10-di(naphthalen-2-yl)anthracene (ADN) derivatives, which are related to 9-Bromo-10-(naphthalen-1-yl)anthracene, were designed and synthesized as blue fluorescent emissive materials .
- Methods of Application : The ADN derivatives were synthesized by inducing diverse aromatic groups to the C-2 position of ADN. UV-Vis absorption, fluorescence emission spectroscopy, and cyclic voltammetry (CV) were carried out to investigate the relationships between the physical properties and molecular structures .
- Results or Outcomes : Among the OLED devices fabricated, a device based on OCADN exhibited highly efficient sky-blue emission with a current efficiency of 2.25 cd A −1, power efficiency of 1.13 lm W −1 and CIE ( x, y) coordinate of (0.16, 0.30) at 8 V .
Application in Deep-Blue Organic Light-Emitting Diodes
- Scientific Field : Material Science, Electronics .
- Summary of Application : 9-(naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene (NA-AN-NA), a compound related to 9-Bromo-10-(naphthalen-1-yl)anthracene, was synthesized and characterized as a bipolar host material .
- Methods of Application : OLEDs were fabricated based on these four hosts and 4,9-diisopropyl- N, N, N ′, N ′-tetrakis- (4-methyl-biphenyl-3-yl)-pyrene-1,6-diamine ( DITBDAP) as a guest in the emitting layer .
- Results or Outcomes : The OLED based on NA-AN-NA achieved a deep-blue emission centered at 460 nm with the Commission International de L’Eclairage coordinates of (0.1298, 0.1712) and reached a maximum external quantum efficiency of 8.10% and a maximum luminance of 7973 cd m −2 .
Application in Spirobenzofluorene-Based Blue Host Material
- Scientific Field : Material Science .
- Summary of Application : 9-(10-(naphthalene-1-yl)anthracene-9-yl)SBFF (BH-9NA), a compound related to 9-Bromo-10-(naphthalen-1-yl)anthracene, was synthesized as a novel spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF)-based blue host material .
- Methods of Application : The synthesis method was not detailed in the source .
- Results or Outcomes : The results of this application were not detailed in the source .
Application in Efficient and Low Roll-Off Deep-Blue Organic Light-Emitting Diodes
- Scientific Field : Material Science, Electronics .
- Summary of Application : In this work, four bipolar host materials were synthesized and characterized, which included 9-(naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene (NA-AN-NA), a compound related to 9-Bromo-10-(naphthalen-1-yl)anthracene .
- Methods of Application : Organic light-emitting diodes (OLEDs) were fabricated based on these four hosts .
- Results or Outcomes : The OLED based on NA-AN-NA achieved a deep-blue emission centered at 460 nm with the Commission International de L’Eclairage coordinates of (0.1298, 0.1712) and reached a maximum external quantum efficiency of 8.10% and a maximum luminance of 7973 cd m −2 .
Application in Efficient Blue Fluorescent Organic Light-Emitting Diodes
- Scientific Field : Material Science, Electronics .
- Summary of Application : A series of novel 9,10-di(naphthalen-2-yl)anthracene (ADN) derivatives were designed and synthesized as blue fluorescent emissive materials by inducing diverse aromatic groups to the C-2 position of ADN .
- Methods of Application : UV-Vis absorption, fluorescence emission spectroscopy and cyclic voltammetry (CV) were carried out to generally investigate the relationships between the physical properties and molecular structures .
- Results or Outcomes : A device based on OCADN exhibited highly efficient sky-blue emission with a current efficiency of 2.25 cd A −1, power efficiency of 1.13 lm W −1 and CIE ( x, y) coordinate of (0.16, 0.30) at 8 V .
Application in Spirobenzofluorene-Based Blue Host Material
- Scientific Field : Material Science .
- Summary of Application : A novel spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF)-based blue host material, 9-(10-(naphthalene-1-yl)anthracene-9-yl)SBFF (BH-9NA), was successfully prepared by reacting 9-bromo-SBFF (2) with 10-(naphthalene-1-yl)anthracene-9-yl boronic acid through the Suzuki reaction .
- Methods of Application : The synthesis method was not detailed in the source .
- Results or Outcomes : The results of this application were not detailed in the source .
Application in Efficient and Low Roll-Off Deep-Blue Organic Light-Emitting Diodes
- Scientific Field : Material Science, Electronics .
- Summary of Application : In this work, four bipolar host materials were synthesized and characterized, which included 9-(naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene (NA-AN-NA), a compound related to 9-Bromo-10-(naphthalen-1-yl)anthracene .
- Methods of Application : Organic light-emitting diodes (OLEDs) were fabricated based on these four hosts .
- Results or Outcomes : The OLED based on NA-AN-NA achieved a deep-blue emission centered at 460 nm with the Commission International de L’Eclairage coordinates of (0.1298, 0.1712) and reached a maximum external quantum efficiency of 8.10% and a maximum luminance of 7973 cd m −2 .
Application in Efficient Blue Fluorescent Organic Light-Emitting Diodes
- Scientific Field : Material Science, Electronics .
- Summary of Application : A series of novel 9,10-di(naphthalen-2-yl)anthracene (ADN) derivatives were designed and synthesized as blue fluorescent emissive materials by inducing diverse aromatic groups to the C-2 position of ADN .
- Methods of Application : UV-Vis absorption, fluorescence emission spectroscopy and cyclic voltammetry (CV) were carried out to generally investigate the relationships between the physical properties and molecular structures .
- Results or Outcomes : A device based on OCADN exhibited highly efficient sky-blue emission with a current efficiency of 2.25 cd A −1, power efficiency of 1.13 lm W −1 and CIE ( x, y) coordinate of (0.16, 0.30) at 8 V .
Application in Spirobenzofluorene-Based Blue Host Material
- Scientific Field : Material Science .
- Summary of Application : A novel spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF)-based blue host material, 9-(10-(naphthalene-1-yl)anthracene-9-yl)SBFF (BH-9NA), was successfully prepared by reacting 9-bromo-SBFF (2) with 10-(naphthalene-1-yl)anthracene-9-yl boronic acid through the Suzuki reaction .
- Methods of Application : The synthesis method was not detailed in the source .
- Results or Outcomes : The results of this application were not detailed in the source .
Safety And Hazards
Propiedades
IUPAC Name |
9-bromo-10-naphthalen-1-ylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Br/c25-24-21-13-5-3-11-19(21)23(20-12-4-6-14-22(20)24)18-15-7-9-16-8-1-2-10-17(16)18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYACRXBYRNYMLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610576 | |
| Record name | 9-Bromo-10-(naphthalen-1-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Bromo-10-(naphthalen-1-yl)anthracene | |
CAS RN |
400607-04-7 | |
| Record name | 9-Bromo-10-(naphthalen-1-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



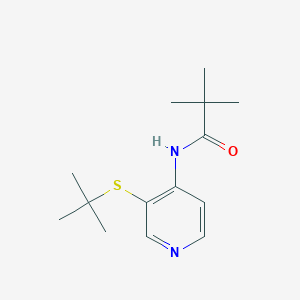
![2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride](/img/structure/B1287110.png)
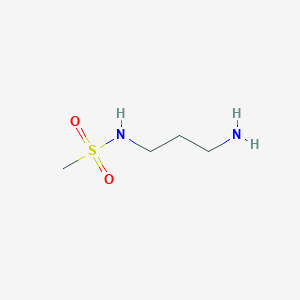
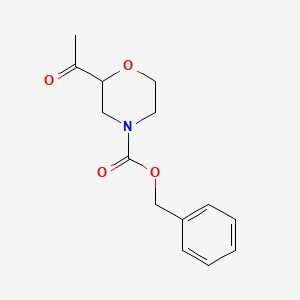
![Benzo[d]oxazole-4-carboxylic acid](/img/structure/B1287118.png)
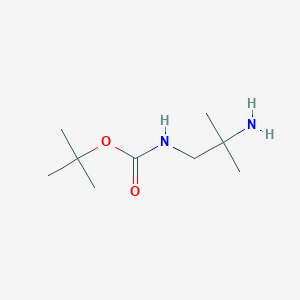

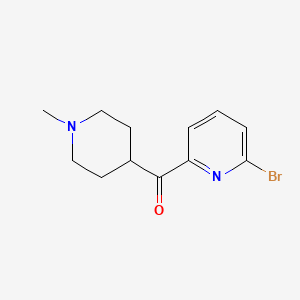
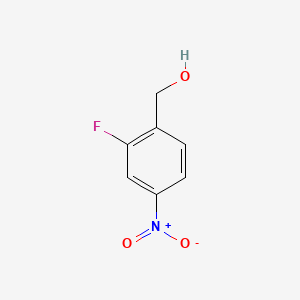
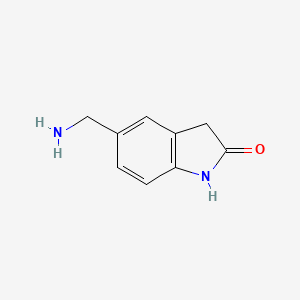
![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B1287132.png)
